molecular formula C28H25N3O4S B2376807 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114648-24-6

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2376807
CAS No.: 1114648-24-6
M. Wt: 499.59
InChI Key: VGXGPLDQUGFKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Weight478.57 g/mol
Molecular FormulaC26H26N2O5S
LogP5.1666
Polar Surface Area65.089 Ų
Hydrogen Bond Acceptors8

The compound's structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing quinazolinone and oxazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

The presence of methoxyphenyl and oxazole groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, quinazolinone derivatives have been shown to inhibit protein kinases involved in cancer progression . Additionally, the oxazole ring may interact with biological receptors due to its ability to mimic nucleobases, enhancing binding affinity and specificity .

Case Studies

  • Anticancer Efficacy
    • A study evaluated a series of quinazolinone derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the oxazole ring significantly enhanced anticancer activity compared to unmodified analogs .
  • Antimicrobial Screening
    • Another research project focused on synthesizing oxazole-containing compounds and assessing their antimicrobial efficacy. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also have therapeutic applications in treating infections .
  • Inhibition Studies
    • In vitro assays demonstrated that the compound could inhibit specific kinases involved in glucose metabolism, indicating potential applications in managing diabetes . This aligns with findings from other studies where similar compounds were identified as PPARγ ligands .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-9-5-7-11-25(22)34-3)17-36-28-30-23-10-6-4-8-21(23)27(32)31(28)16-19-12-14-20(33-2)15-13-19/h4-15H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXGPLDQUGFKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.